molecular formula C17H16O3S B14340045 4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- CAS No. 104869-91-2

4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)-

Cat. No.: B14340045
CAS No.: 104869-91-2
M. Wt: 300.4 g/mol
InChI Key: QTSWXISMUUIVGM-UHFFFAOYSA-N
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Description

4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- is an organic compound with the molecular formula C17H16O2S It is a sulfone derivative, characterized by the presence of a phenyl group and a phenylsulfonyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- typically involves the reaction of 4-penten-1-one with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- involves its interaction with various molecular targets. The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions, while the pentenone moiety can undergo nucleophilic addition reactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Penten-1-one, 1-phenyl-2-(phenylthio)-
  • 4-Penten-1-one, 1-phenyl-2-(phenylamino)-

Uniqueness

4-Penten-1-one, 1-phenyl-2-(phenylsulfonyl)- is unique due to the presence of both a phenyl and a phenylsulfonyl group, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

104869-91-2

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-phenylpent-4-en-1-one

InChI

InChI=1S/C17H16O3S/c1-2-9-16(17(18)14-10-5-3-6-11-14)21(19,20)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2

InChI Key

QTSWXISMUUIVGM-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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